molecular formula C11H12O2 B13064690 3-Cyclopropyl-4-methylbenzoicacid

3-Cyclopropyl-4-methylbenzoicacid

Cat. No.: B13064690
M. Wt: 176.21 g/mol
InChI Key: MMDBKFBZJYDDEH-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-methylbenzoicacid is an organic compound with the molecular formula C11H12O2 It is a derivative of benzoic acid, featuring a cyclopropyl group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4-methylbenzoicacid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method is the reaction of 4-methylbenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-methylbenzoicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclopropyl-4-methylbenzaldehyde or cyclopropyl-4-methylbenzoic acid.

    Reduction: Formation of cyclopropyl-4-methylbenzyl alcohol or cyclopropyl-4-methylbenzaldehyde.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-Cyclopropyl-4-methylbenzoicacid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-methylbenzoicacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzoic acid: Lacks the cyclopropyl group, making it less sterically hindered.

    Cyclopropylbenzoic acid: Lacks the methyl group, affecting its reactivity and properties.

    3-Cyclopropylbenzoic acid: Similar structure but without the methyl group, leading to different chemical behavior.

Uniqueness

3-Cyclopropyl-4-methylbenzoicacid is unique due to the presence of both the cyclopropyl and methyl groups, which influence its chemical reactivity and biological activity

Biological Activity

3-Cyclopropyl-4-methylbenzoic acid is an organic compound with notable biological activity, primarily attributed to its unique structural features, including a cyclopropyl group and a methyl group attached to a benzoic acid moiety. This article delves into its biological properties, mechanisms of action, and comparative analysis with related compounds.

  • Molecular Formula : C11H12O2
  • Molecular Weight : 176.21 g/mol

The compound's structure influences its reactivity and potential biological activities, making it a subject of interest in medicinal chemistry.

3-Cyclopropyl-4-methylbenzoic acid interacts with specific molecular targets, modulating their activity and leading to various biological effects. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Receptor Modulation : It can bind to receptors that influence cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Biological Activities

Research indicates that 3-Cyclopropyl-4-methylbenzoic acid exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in experimental models, indicating its therapeutic potential in inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the comparison of 3-Cyclopropyl-4-methylbenzoic acid with similar compounds:

CompoundStructural FeaturesBiological Activity
3-Cyclopropyl-4-methylbenzoic acidCyclopropyl and methyl groupsAntimicrobial, anti-inflammatory
4-Methylbenzoic acidLacks cyclopropyl groupLimited antimicrobial activity
Cyclopropylbenzoic acidLacks methyl groupDifferent reactivity profile
3-Cyclopropylbenzoic acidSimilar structure without methyl groupVaries in biological activity

This comparison highlights the unique properties of 3-Cyclopropyl-4-methylbenzoic acid that contribute to its distinct biological activities.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that 3-Cyclopropyl-4-methylbenzoic acid significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : In a comparative study against Staphylococcus aureus and Escherichia coli, the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, indicating promising antimicrobial properties.
  • Mechanistic Insights : Further research has suggested that the compound's interaction with polyketide synthase (Pks13) could be crucial for its antimicrobial effects against Mycobacterium tuberculosis, positioning it as a candidate for tuberculosis treatment .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-cyclopropyl-4-methylbenzoic acid

InChI

InChI=1S/C11H12O2/c1-7-2-3-9(11(12)13)6-10(7)8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H,12,13)

InChI Key

MMDBKFBZJYDDEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2CC2

Origin of Product

United States

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